molecular formula C20H18N2O6S B2971764 2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 735320-18-0

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2971764
CAS No.: 735320-18-0
M. Wt: 414.43
InChI Key: GKBKCXFJJWICJG-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with glycine to form 1,3-dioxoisoindoline-2-acetic acid. This intermediate is then esterified with ethanol to produce ethyl 2-(1,3-dioxoisoindol-2-yl)acetate . The final step involves the reaction of this ester with (E)-2-phenylethenylsulfonyl chloride in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The phenylethenyl group may enhance binding affinity through hydrophobic interactions, while the dioxoisoindolyl moiety can participate in hydrogen bonding and π-π stacking interactions[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino group and the phenylethenyl moiety distinguishes it from simpler derivatives, potentially enhancing its utility in various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-18(14-21-29(26,27)13-10-15-6-2-1-3-7-15)28-12-11-22-19(24)16-8-4-5-9-17(16)20(22)25/h1-10,13,21H,11-12,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBKCXFJJWICJG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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